molecular formula C21H20N2O5 B2778056 3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate CAS No. 371210-23-0

3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B2778056
CAS No.: 371210-23-0
M. Wt: 380.4
InChI Key: PKBGPESYPZSFEV-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents like tetrahydrofuran, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can vary depending on the biological context and the specific targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate stands out due to its specific substitutions, which confer unique chemical and biological properties. Its methoxyphenyl group and carboxylate esters enhance its reactivity and potential therapeutic applications .

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(3-methoxyanilino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-4-28-21(25)17-12-22-18-9-8-13(20(24)27-3)10-16(18)19(17)23-14-6-5-7-15(11-14)26-2/h5-12H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBGPESYPZSFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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